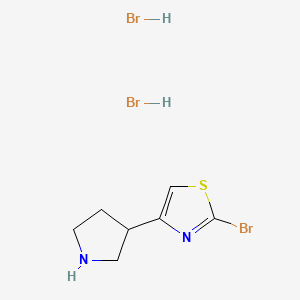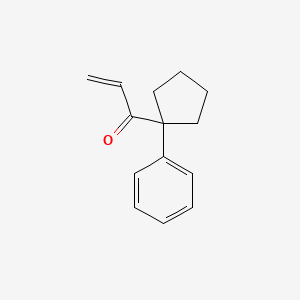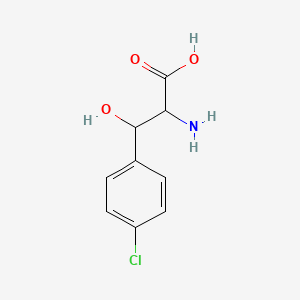![molecular formula C14H19NO4 B15313531 8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester CAS No. 926004-44-6](/img/structure/B15313531.png)
8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable benzoxazine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as better control over reaction conditions, higher efficiency, and reduced waste . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides is another method that has been successfully employed .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol.
Scientific Research Applications
Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
- Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxamide
- Tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate methyl ester
Uniqueness
The uniqueness of tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate lies in its specific structural features, such as the presence of the tert-butyl group and the hydroxymethyl group. These groups confer unique reactivity and stability to the compound, making it suitable for various applications in research and industry .
Properties
CAS No. |
926004-44-6 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 |
InChI Key |
NQZNOENEFIOCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C=CC=C21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)

![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)


